molecular formula C5H8OS B14525466 2,2-Dimethylthietan-3-one CAS No. 62738-28-7

2,2-Dimethylthietan-3-one

Cat. No.: B14525466
CAS No.: 62738-28-7
M. Wt: 116.18 g/mol
InChI Key: WKBAIDSKJNCSTE-UHFFFAOYSA-N
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Description

2,2-Dimethylthietan-3-one is a sulfur-containing heterocyclic compound characterized by a four-membered thietane ring with a ketone group at position 3 and two methyl substituents at position 2. The molecular formula is C₅H₈OS, with a molecular weight of 116.18 g/mol. The presence of the strained four-membered ring and the electron-withdrawing ketone group likely influences its reactivity and physical properties, such as polarity and solubility in organic solvents.

Properties

CAS No.

62738-28-7

Molecular Formula

C5H8OS

Molecular Weight

116.18 g/mol

IUPAC Name

2,2-dimethylthietan-3-one

InChI

InChI=1S/C5H8OS/c1-5(2)4(6)3-7-5/h3H2,1-2H3

InChI Key

WKBAIDSKJNCSTE-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)CS1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylthietan-3-one typically involves the reaction of D-penicillamine with acetic anhydride in the presence of pyridine. This reaction proceeds through the formation of an intermediate, which is then cyclized to form the thietane ring . The reaction conditions generally include room temperature and a reaction time of around 20 hours.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis can be scaled up using similar reaction conditions as those used in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethylthietan-3-one undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thietane derivatives with different substituents.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thietane derivatives with various substituents.

    Substitution: Substituted thietane compounds with different functional groups.

Scientific Research Applications

2,2-Dimethylthietan-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dimethylthietan-3-one involves its interaction with molecular targets through its sulfur atom. The sulfur atom can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Ring Size Reference
2,2-Dimethylthietan-3-one C₅H₈OS 116.18 2× methyl (C2), ketone (C3) Thietanone (4-membered) 4 -
2,2,4,4-Tetramethylthietan-3-one C₇H₁₂OS 144.23 4× methyl (C2, C4), ketone (C3) Thietanone (4-membered) 4
3,3-Dimethylthietane C₅H₁₀S 102.20 2× methyl (C3) Thietane (saturated) 4
2-Methoxy-2-methylthiolan-3-one C₆H₁₀O₂S 146.20 Methoxy (C2), methyl (C2) Thiolanone (5-membered) 5
Key Observations:
  • Substituent Effects : The addition of methyl groups in 2,2,4,4-Tetramethylthietan-3-one increases steric hindrance and lipophilicity compared to this compound .
  • Functional Group Influence: The ketone group in thietanones increases polarity and reactivity toward nucleophiles compared to the saturated thietane (3,3-Dimethylthietane) .

Physical and Reactivity Comparisons

Hypothetical Physical Properties (Inferred):
Property This compound 2,2,4,4-Tetramethylthietan-3-one 3,3-Dimethylthietane 2-Methoxy-2-methylthiolan-3-one
Boiling Point Moderate (~150–180°C) Higher (~200–220°C) Lower (~100–120°C) Moderate (~180–200°C)
Solubility Polar aprotic solvents Lipophilic solvents Nonpolar solvents Polar aprotic solvents
Reactivity with Nucleophiles High (ketone) Moderate (steric hindrance) Low (saturated) Moderate (larger ring)
Reactivity Insights:
  • Thietanones: The carbonyl group in this compound facilitates reactions such as nucleophilic additions or condensations, whereas 2,2,4,4-Tetramethylthietan-3-one’s steric bulk may slow such reactions .
  • Thietane vs. Thietanone: 3,3-Dimethylthietane lacks a ketone, making it less reactive toward nucleophiles but more stable under acidic conditions .
  • Ring Size: The five-membered thiolanone () undergoes less strain-driven ring-opening compared to four-membered analogs .

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